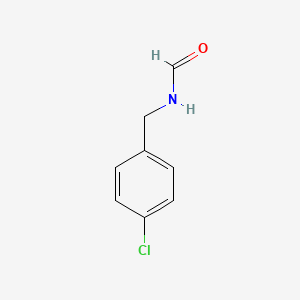
N-(4-氯苄基)甲酰胺
描述
“N-(4-chlorobenzyl)formamide” is an organic compound with the formula C8H8ClNO. It is also known as 4-chloro-N-benzylformamide. The CAS number for this compound is 86386-67-6 .
Synthesis Analysis
A new series of four benzylformamide with chloro substitution were synthesized by a multicomponent reaction method . This study was based on an amidoalkylation reaction of aromatic-aldehyde, formamide, and formic acid at 150°C to give a good yield of benzylformamide .Molecular Structure Analysis
The molecular formula of “N-(4-chlorobenzyl)formamide” is C8H8ClNO . The average mass is 155.582 Da and the monoisotopic mass is 155.013794 Da .Chemical Reactions Analysis
The synthesis of “N-(4-chlorobenzyl)formamide” involves an amidoalkylation reaction of aromatic-aldehyde, formamide, and formic acid at 150°C .Physical And Chemical Properties Analysis
“N-(4-chlorobenzyl)formamide” is a solid at 20°C . The molecular weight of the compound is 169.61 g/mol.科学研究应用
Multicomponent Reactions (MCRs) and Heterocycle Synthesis
N-(4-chlorobenzyl)formamide can be utilized in multicomponent reactions (MCRs) for the construction of heterocycles. Isocyanides, including this compound, have a long history in MCRs due to their versatility. They can form multiple bonds on the terminal carbon through concurrent addition reactions with electrophiles and nucleophiles. Researchers have explored in situ generation and capturing protocols to avoid environmental exposure and toxicity associated with isocyanides .
Antituberculosis Activity
Derivatives of N-(4-chlorobenzyl)formamide have shown potential antituberculosis activity. For instance, N-(2,4-dichlorobenzyl)formamide exhibited significant activity against tuberculosis. This suggests that the compound could be further investigated as an antituberculosis agent .
Medicinal Chemistry and Drug Development
N-(4-chlorobenzyl)formamide serves as an important intermediate in the synthesis of medicinally active compounds. Its unique structure and reactivity make it valuable for designing drug-like scaffolds. Researchers have explored its use in one-pot processes to create diverse molecular frameworks .
Organometallic Chemistry
Isocyanides, including N-(4-chlorobenzyl)formamide, act as stable divalent carbon nucleophiles. They are used as surrogates for toxic gaseous carbon monoxide (CO) in organometallic chemistry. Their reactivity has been harnessed in various synthetic transformations, including the formation of metal complexes and ligands .
Combinatorial Synthesis and Diversity-Oriented Synthesis
N-(4-chlorobenzyl)formamide participates in combinatorial syntheses and diversity-oriented synthesis. Isocyanide-based multicomponent reactions (IMCRs) allow the efficient generation of new products. These reactions have flexibility for variation, postmodification, and the creation of drug-like scaffolds .
Materials Science and Functional Group Chemistry
Isocyanides, including N-(4-chlorobenzyl)formamide, are used in materials science. Their electron-withdrawing properties enhance the acidity of adjacent α-carbon protons, enabling diverse reactivity. Researchers have explored their applications in functional group chemistry and the design of novel materials .
未来方向
“N-(4-chlorobenzyl)formamide” has been studied for its potential antituberculosis activity . Among the derivatives, N-(2,4-dichlorobenzyl) formamide has shown the most potential antituberculosis activity up to 500.0 µg/mL . This suggests that “N-(4-chlorobenzyl)formamide” and its derivatives could be further explored for their potential in medical applications, particularly in the treatment of tuberculosis.
作用机制
Target of Action
N-(4-chlorobenzyl)formamide is an important intermediate in the synthesis of medicinally active compounds . .
Mode of Action
It’s known that the compound is involved in reactions at the benzylic position . In these reactions, a free radical reaction occurs, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
The compound is known to be involved in reactions at the benzylic position , which could potentially affect various biochemical pathways.
Result of Action
It’s known that the compound is an important intermediate in the synthesis of medicinally active compounds , suggesting that it may contribute to the therapeutic effects of these compounds.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLAQBRNNOLMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457184 | |
| Record name | 4-chlorobenzylcarbamoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)formamide | |
CAS RN |
86386-67-6 | |
| Record name | 4-chlorobenzylcarbamoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)

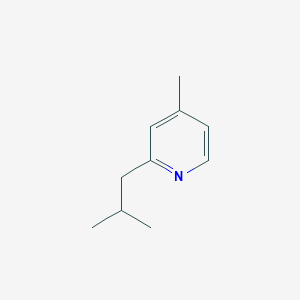
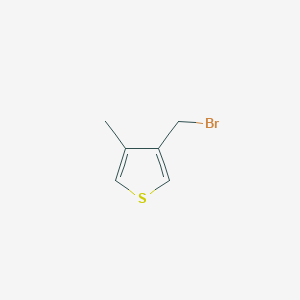
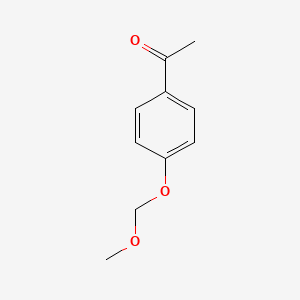
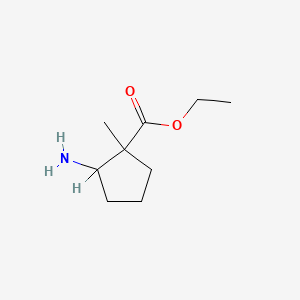
![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)
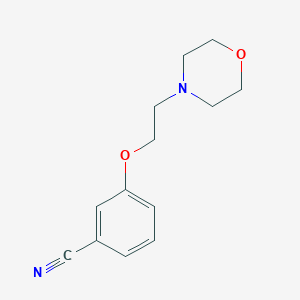

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)
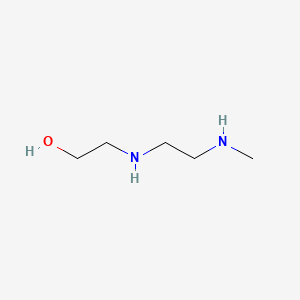
![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)
